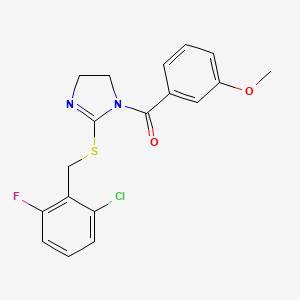
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone, identified by its IUPAC name, is a novel synthetic derivative that has garnered significant attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H16ClFN2O2S, with a molecular weight of approximately 390.9 g/mol. The structure features a thioether linkage, which enhances its stability and bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16ClFN2O2S |
| Molecular Weight | 390.9 g/mol |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the results from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5 | Induces apoptosis via caspase activation |
| HT-29 (Colon) | 10 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 15 | Inhibits proliferation and promotes apoptosis |
Mechanisms of Action :
- Inhibition of Cell Cycle Progression : Flow cytometry analyses indicated that treated cells exhibited G0/G1 phase arrest, suggesting interference with cell cycle regulation.
- Induction of Apoptosis : Caspase activation assays showed that the compound promotes apoptosis in cancer cells, evidenced by increased levels of cleaved caspases and PARP.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Chloro and Fluoro Substituents | Enhance lipophilicity and bioactivity |
| Thioether Linkage | Increases stability and cellular uptake |
| Methoxy Groups | Improve solubility and receptor binding |
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
Study on Breast Cancer Cells :
- Researchers found that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanistic studies showed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
In Vivo Studies :
- Animal models treated with this compound demonstrated significant tumor regression compared to control groups, supporting its potential for therapeutic applications in oncology.
Eigenschaften
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c1-24-13-5-2-4-12(10-13)17(23)22-9-8-21-18(22)25-11-14-15(19)6-3-7-16(14)20/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBQPMKFCIFKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














